molecular formula C7H4BrCl2NO2 B6180063 2-amino-4-bromo-3,5-dichlorobenzoic acid CAS No. 1698027-55-2

2-amino-4-bromo-3,5-dichlorobenzoic acid

Cat. No.: B6180063
CAS No.: 1698027-55-2
M. Wt: 284.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-bromo-3,5-dichlorobenzoic acid is a chemical compound with the molecular formula C7H4BrCl2NO2 This compound is characterized by the presence of an amino group, a bromine atom, and two chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-bromo-3,5-dichlorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzoic acid derivatives followed by amination. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions. For instance, the bromination can be carried out using bromine in the presence of a catalyst, while the chlorination can be achieved using thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-bromo-3,5-dichlorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-amino-4-bromo-3,5-dichlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-bromo-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2,5-dichlorobenzoic acid: Similar structure but lacks the bromine atom.

    4-amino-3,5-dichlorobenzaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

    2-amino-3,5-dibromobenzoic acid: Contains two bromine atoms instead of chlorine atoms.

Uniqueness

2-amino-4-bromo-3,5-dichlorobenzoic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

1698027-55-2

Molecular Formula

C7H4BrCl2NO2

Molecular Weight

284.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.